molecular formula C7H15ClN2O B6238909 3-(aminomethyl)-1-methylpiperidin-2-one hydrochloride CAS No. 1993105-70-6

3-(aminomethyl)-1-methylpiperidin-2-one hydrochloride

Cat. No.: B6238909
CAS No.: 1993105-70-6
M. Wt: 178.7
InChI Key:
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Description

3-(aminomethyl)-1-methylpiperidin-2-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-1-methylpiperidin-2-one hydrochloride typically involves the reaction of 1-methylpiperidin-2-one with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The resulting product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-1-methylpiperidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(aminomethyl)-1-methylpiperidin-2-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-1-methylpiperidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to 3-(aminomethyl)-1-methylpiperidin-2-one hydrochloride but lacks the aminomethyl and carbonyl groups.

    Pyrrolidine: Another heterocyclic amine with a five-membered ring structure.

    Piperazine: Contains a six-membered ring with two nitrogen atoms.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the aminomethyl group allows for various chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound in medicinal chemistry research.

Properties

CAS No.

1993105-70-6

Molecular Formula

C7H15ClN2O

Molecular Weight

178.7

Purity

95

Origin of Product

United States

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